molecular formula C16H23NO3 B2707391 N-[3-(2,5-DIMETHYLFURAN-3-YL)-3-HYDROXYPROPYL]CYCLOHEX-3-ENE-1-CARBOXAMIDE CAS No. 1421466-97-8

N-[3-(2,5-DIMETHYLFURAN-3-YL)-3-HYDROXYPROPYL]CYCLOHEX-3-ENE-1-CARBOXAMIDE

Cat. No.: B2707391
CAS No.: 1421466-97-8
M. Wt: 277.364
InChI Key: IKMMSXOLSUWQCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(2,5-Dimethylfuran-3-YL)-3-Hydroxypropyl]Cyclohex-3-Ene-1-Carboxamide is a synthetic organic compound designed for advanced chemical and pharmaceutical research. This molecule features a hybrid structure combining a furan ring, a hydroxypropyl linker, and a cyclohex-3-ene carboxamide group. The 2,5-dimethylfuran moiety is a common heterocyclic scaffold in medicinal chemistry, noted for its presence in biologically active molecules . The cyclohex-3-ene ring introduces conformational restraint and a potential site for further chemical modification, a strategy often employed to fine-tune the properties of research compounds . The specific spatial arrangement of its functional groups makes this compound a valuable intermediate for probing structure-activity relationships (SAR). Researchers can utilize this compound in the design and synthesis of novel molecules targeting various biological pathways. Its structure suggests potential application as a building block in developing sensate molecules, similar to other cyclohexane carboxamide derivatives used in research to study cooling or tingling sensations . This product is provided for research purposes within laboratory settings. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3/c1-11-10-14(12(2)20-11)15(18)8-9-17-16(19)13-6-4-3-5-7-13/h3-4,10,13,15,18H,5-9H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKMMSXOLSUWQCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(CCNC(=O)C2CCC=CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with heterocyclic derivatives reported in recent crystallographic studies. For example, 3-(2,5-Dimethylfuran-3-yl)-1H-pyrazol-5-ol–ethyl 3-(propan-2-ylidene)carbazate () also contains a 2,5-dimethylfuran ring but differs in its core structure (pyrazole-carbazate vs. cyclohexene carboxamide). Key distinctions include:

Feature Target Compound Pyrazole-Carbazate Analogue ()
Core Structure Cyclohexene carboxamide Pyrazole-ethyl carbazate
Furan Substituent 2,5-Dimethylfuran-3-yl 2,5-Dimethylfuran-3-yl
Hydrogen-Bonding Potential donors: OH (hydroxypropyl), NH (amide) Observed donors: OH (pyrazole), NH (carbazate)
Dihedral Angles Unreported 21.07° between pyrazole and furan rings
Crystal Packing Unknown Stabilized by O–H···N, N–H···O, and π-π interactions

Key Findings from Analogous Systems

Hydrogen-Bonding Networks: The pyrazole-carbazate analogue forms trans-dimeric structures via O–H···N bonds, creating R₂²(8) motifs .

Conformational Flexibility : The cyclohexene ring in the target compound introduces torsional strain and variable ring puckering, unlike the planar pyrazole system in . This could affect binding affinity in pharmacological contexts.

Thermal Stability : The pyrazole-carbazate analogue’s crystal stability is enhanced by weak C–H···π interactions . The target compound’s furan and cyclohexene groups may similarly contribute to π-system interactions but with differing energy profiles.

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